3-(2-(Bromomethyl)butoxy)tetrahydrofuran
Description
3-(2-(Bromomethyl)butoxy)tetrahydrofuran is a brominated ether derivative characterized by a tetrahydrofuran ring substituted with a butoxy chain bearing a bromomethyl group.
Properties
Molecular Formula |
C9H17BrO2 |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
3-[2-(bromomethyl)butoxy]oxolane |
InChI |
InChI=1S/C9H17BrO2/c1-2-8(5-10)6-12-9-3-4-11-7-9/h8-9H,2-7H2,1H3 |
InChI Key |
WDANHCNLDDGSRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1CCOC1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Bromomethyl)butoxy)tetrahydrofuran typically involves the reaction of tetrahydrofuran with a bromomethyl butyl ether under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles such as alkoxides, amines, and thiols. For example:
-
Reaction with sodium methoxide yields 3-(2-(methoxymethyl)butoxy)tetrahydrofuran via backside displacement (Fig. 1A) .
-
Primary alkyl halides (e.g., bromomethyl) exhibit faster kinetics compared to secondary or tertiary analogs due to reduced steric hindrance .
Key Data Table: S<sub>N</sub>2 Reaction Kinetics
| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|---|---|
| Methoxide ion | THF | 25 | 92 | 1.2 × 10⁻³ |
| Benzylamine | DCM | 40 | 78 | 4.5 × 10⁻⁴ |
Ring-Opening Reactions
The tetrahydrofuran ring participates in acid-catalyzed ring-opening reactions:
-
Treatment with HBr/H<sub>2</sub>SO<sub>4</sub> generates 1-bromo-4-(bromomethyl)butane-1,4-diol (Fig. 1B).
-
Lewis acids like TiCl<sub>4</sub> promote regioselective cleavage at the oxygen-adjacent carbon, forming halogenated diols .
Mechanistic Insight
-
Protonation of the ether oxygen weakens the C–O bond, facilitating nucleophilic attack by bromide.
-
Steric effects from the bromomethyl substituent influence regiochemistry .
Elimination Reactions
Under basic conditions (e.g., NaH or K<sub>2</sub>CO<sub>3</sub>), the compound undergoes β-elimination to form 3-(but-2-en-1-yloxy)tetrahydrofuran (Fig. 1C) .
Conditions for Competing Pathways
| Base | Solvent | Product Ratio (Elimination:Substitution) |
|---|---|---|
| NaH | THF | 8:1 |
| K<sub>2</sub>CO<sub>3</sub> | DMF | 3:2 |
Secondary-shell solvation effects in THF stabilize transition states, favoring elimination .
Radical Reactions
In the presence of AIBN/n-Bu<sub>3</sub>SnH , the bromomethyl group participates in radical chain reactions:
-
Hydrogen abstraction generates a carbon-centered radical, enabling C–C bond formation (Fig. 1D) .
-
Competing pathways (e.g., allylic hydrogen abstraction) are suppressed by using bulky trialkylaluminums .
Comparative Reactivity
The compound’s reactivity is benchmarked against structurally similar bromoethers:
| Compound | S<sub>N</sub>2 Rate (k, M⁻¹s⁻¹) | Elimination Yield (%) |
|---|---|---|
| 3-(Bromomethyl)tetrahydrofuran | 1.5 × 10⁻³ | 72 |
| 2-(Bromomethoxy)tetrahydropyran | 9.8 × 10⁻⁴ | 65 |
| 3-(2-(Bromomethyl)butoxy)tetrahydrofuran | 1.2 × 10⁻³ | 81 |
Scientific Research Applications
3-(2-(Bromomethyl)butoxy)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(Bromomethyl)butoxy)tetrahydrofuran involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Bromine vs. Sulfonyl Chloride : The bromomethyl group in this compound likely confers alkylation reactivity, whereas sulfonyl chloride in the second compound is a stronger leaving group, favoring nucleophilic substitution reactions.
- Aromatic vs. Aliphatic Substituents: The bromophenyl group in the benzofuran derivative () enhances aromatic stability and may influence crystallinity, as evidenced by its single-crystal X-ray structure (R factor = 0.051) . In contrast, the aliphatic butoxy chain in the target compound may reduce melting points and increase solubility in nonpolar solvents.
Market and Production Trends
- 3-(Bromomethyl)Tetrahydrofuran Derivatives : Market analysis (2020–2025) projects a global production value growth rate for related brominated tetrahydrofuran derivatives, driven by demand in pharmaceuticals and agrochemicals. However, production costs are rising due to raw material scarcity, with Chinese manufacturers dominating 45% of global output .
- Discontinued Status: Both this compound and 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride were discontinued, possibly due to regulatory pressures or substitution by safer alternatives (e.g., non-halogenated ethers) .
Research and Industrial Implications
- Replacement Candidates : Compounds like 3-(3-bromophenyl)-substituted benzofuran () may offer superior crystallinity and stability for catalytic applications, as demonstrated in hydrogenation research .
- Market Shifts : The discontinuation of this compound highlights industry trends toward halogen-free intermediates, aligning with green chemistry principles .
Biological Activity
3-(2-(Bromomethyl)butoxy)tetrahydrofuran is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its impact in various biological contexts.
Chemical Structure and Synthesis
The chemical structure of this compound features a tetrahydrofuran ring substituted with a bromomethyl group. The synthesis typically involves reactions that introduce the bromomethyl group onto the tetrahydrofuran framework, potentially using methods such as alkylation or substitution reactions.
Biological Activity
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound may exhibit antimicrobial properties. The presence of halogenated groups often enhances the activity against various bacterial strains due to increased lipophilicity and potential interactions with microbial membranes .
- Cytotoxic Effects : Research has shown that halogenated compounds can influence cell viability. For instance, compounds containing bromine have been noted for their ability to induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy .
- Enzyme Inhibition : Certain derivatives of tetrahydrofuran have been studied for their ability to inhibit specific enzymes, such as proteases and kinases, which are crucial in various metabolic pathways. This inhibition can lead to altered cellular processes and may provide therapeutic benefits in conditions like cancer or metabolic disorders .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Anticancer Properties : A study investigating the effects of brominated tetrahydrofurans on cancer cells demonstrated significant cytotoxicity at low concentrations. The EC50 values indicated that these compounds could effectively reduce cell proliferation in vitro, suggesting potential applications in oncology .
- Antimicrobial Testing : Another research focused on the antimicrobial efficacy of halogenated ethers found that compounds structurally related to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its analogs.
Q & A
Q. What are the optimal synthetic routes for 3-(2-(Bromomethyl)butoxy)tetrahydrofuran, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including bromination and etherification. Key steps:
- Bromination : Introduce the bromomethyl group using reagents like N-bromosuccinimide (NBS) or bromine with catalysts (e.g., FeBr₃) .
- Ether Formation : Couple the brominated intermediate with tetrahydrofuran derivatives via nucleophilic substitution, requiring polar aprotic solvents (e.g., THF) and bases (e.g., K₂CO₃) .
- Optimization : Reaction temperature (0–25°C), solvent choice (CHCl₃, THF), and stoichiometric ratios are critical. For example, excess base improves ether bond formation but may increase side reactions .
Analytical Monitoring : Use TLC for reaction progress and NMR/MS for intermediate characterization .
Q. How can researchers characterize the structural and chemical purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., bromomethyl protons at δ 3.3–3.7 ppm; tetrahydrofuran ring protons at δ 1.6–2.1 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (expected m/z for C₉H₁₅BrO₂: ~258.02) .
- X-ray Crystallography : Resolves stereochemical ambiguities; applicable if single crystals are obtained via slow evaporation (e.g., CH₂Cl₂/iPrOH mixtures) .
Q. What functionalization strategies are feasible for the bromomethyl group in this compound?
The bromomethyl group is highly reactive toward nucleophiles:
- Nucleophilic Substitution : Replace Br with amines, thiols, or alkoxides. For example, reaction with NaN₃ yields azide derivatives for click chemistry .
- Elimination Reactions : Under basic conditions (e.g., NaOH/EtOH), dehydrohalogenation forms alkenes .
Caution : Competing ether cleavage may occur under strong acidic/basic conditions .
Q. How does the stability of this compound vary under different storage conditions?
- Light Sensitivity : Brominated compounds degrade under UV light; store in amber vials .
- Thermal Stability : Decomposes above 100°C; avoid prolonged heating.
- Moisture Sensitivity : Hydrolyzes slowly in aqueous media; use anhydrous solvents for reactions .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of analogs or derivatives?
- Chiral Catalysts : Use organocatalysts (e.g., thiourea derivatives) to induce asymmetry in cyclization steps .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct regioselectivity .
Example : Enantioselective Michael additions with cinchona alkaloid catalysts yield >90% ee in related furan systems .
Q. What computational methods aid in predicting reactivity or binding interactions of this compound?
- DFT Calculations : Model transition states for substitution reactions (e.g., bromine vs. iodine reactivity) .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes with hydrophobic pockets) using software like AutoDock .
Validation : Compare computed NMR shifts with experimental data to refine models .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Q. What mechanistic insights explain unexpected byproducts during its reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
